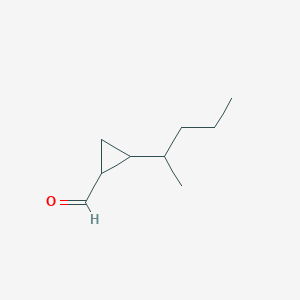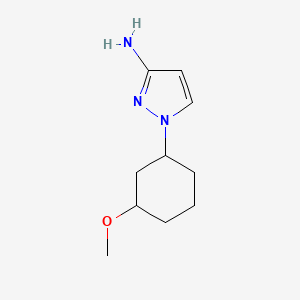![molecular formula C11H21NO B13183356 1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol](/img/structure/B13183356.png)
1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring with an aminomethyl group and a cyclobutane ring with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the aminomethyl group. The cyclobutane ring is then synthesized, and the methyl and hydroxyl groups are added in subsequent steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include continuous flow reactions and automated systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, influencing various biochemical processes. The hydroxyl group may also play a role in hydrogen bonding and other interactions that affect the compound’s activity .
Comparison with Similar Compounds
1-(Aminomethyl)cyclopentylmethanol: Similar structure but lacks the cyclobutane ring.
1-(Aminomethyl)cyclopropylmethanol: Contains a cyclopropane ring instead of a cyclopentane ring.
1-(Aminomethyl)cyclohexylmethanol: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol is unique due to its combination of a cyclopentane ring with an aminomethyl group and a cyclobutane ring with a methyl and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-6-11(13,7-9)10(8-12)4-2-3-5-10/h9,13H,2-8,12H2,1H3 |
InChI Key |
AOJXUIRVGQOWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2(CCCC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
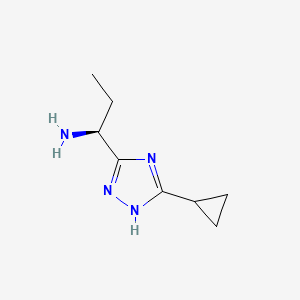
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
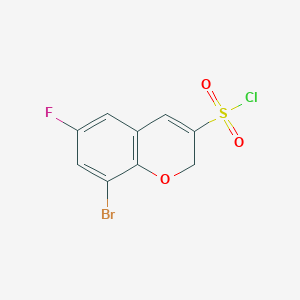
methanol](/img/structure/B13183296.png)
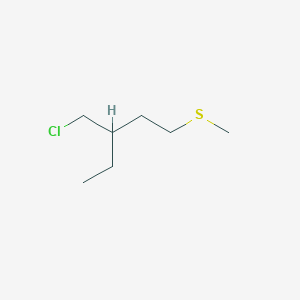
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
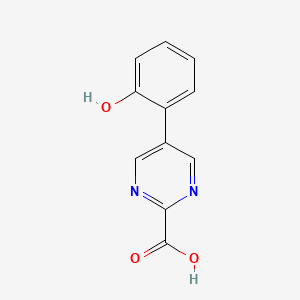
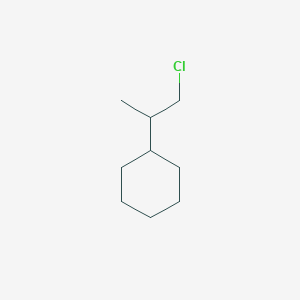
![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)

![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
